Product packaging for 3-Chloro-2,4-difluorobenzenesulfonamide(Cat. No.:)

3-Chloro-2,4-difluorobenzenesulfonamide

Cat. No.: B12997545
M. Wt: 227.62 g/mol
InChI Key: GSHLJHZGDGDMPI-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorobenzenesulfonamide is a versatile benzenesulfonamide derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Its primary research value lies in its potential as a key precursor for the development of compounds that target enzymes from the sulfonamide-sensitive carbonic anhydrase (CA) family. The specific substitution pattern of chlorine and fluorine atoms on the benzene ring allows for fine-tuning of the molecule's electronic properties, steric bulk, and binding affinity, which is crucial for designing isoform-selective CA inhibitors [https://pubmed.ncbi.nlm.nih.gov/28945759/]. Such inhibitors are investigated for a range of therapeutic areas, including antitumor agents, anticonvulsants, and treatments for glaucoma. Beyond carbonic anhydrase, this scaffold is also employed in the synthesis of molecules targeting kinase enzymes and other biological targets where the sulfonamide group acts as a critical pharmacophore. The compound's halogenated structure makes it a suitable substrate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the construction of more complex chemical libraries for high-throughput screening. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel bioactive molecules with optimized potency and selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClF2NO2S B12997545 3-Chloro-2,4-difluorobenzenesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClF2NO2S

Molecular Weight

227.62 g/mol

IUPAC Name

3-chloro-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C6H4ClF2NO2S/c7-5-3(8)1-2-4(6(5)9)13(10,11)12/h1-2H,(H2,10,11,12)

InChI Key

GSHLJHZGDGDMPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)F)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride and Aromatic Amine

The most common and direct synthetic route to 3-chloro-2,4-difluorobenzenesulfonamide involves the reaction of 3-chloro-2,4-difluorobenzenesulfonyl chloride with ammonia or an appropriate amine under controlled conditions. This method is well-established for sulfonamide synthesis and is characterized by the following:

  • Reactants: 3-chloro-2,4-difluorobenzenesulfonyl chloride and ammonia or substituted amines.
  • Solvents: Organic solvents such as dichloromethane or chloroform are typically used to dissolve reactants.
  • Base: A base like triethylamine or pyridine is added to neutralize the hydrochloric acid generated during the reaction.
  • Temperature: The reaction is generally conducted at room temperature to moderate heating to optimize yield and minimize side reactions.
  • Purification: The crude product is purified by recrystallization or column chromatography to achieve high purity.

This approach is supported by analogous syntheses of related sulfonamides, such as N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide, which use similar reaction conditions and reagents.

Stepwise Synthesis from Halogenated Benzoic Acid Derivatives

An alternative preparative strategy involves multi-step synthesis starting from halogenated benzoic acid derivatives, which are converted into sulfonamide intermediates. Although direct literature on this compound is limited, insights can be drawn from related compounds and intermediates such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which is synthesized via:

  • Nitration: Introduction of nitro groups on halogenated benzoic acid.
  • Esterification: Conversion of acid to ester to reduce solubility and facilitate further reactions.
  • Reduction: Catalytic hydrogenation to convert nitro groups to amines.
  • Diazotization and Hydrolysis: Conversion of amines to hydroxyl or other functional groups.

This multi-step approach, although more complex, allows for precise control over substitution patterns and functional group transformations, which can be adapted for sulfonamide synthesis by subsequent sulfonylation steps.

Industrial Scale and Continuous Flow Methods

For industrial production, the synthesis of this compound typically follows the sulfonyl chloride-amine route but scaled up with process optimizations:

  • Continuous Flow Reactors: These reactors improve reaction control, heat transfer, and safety, enabling efficient large-scale synthesis.
  • Automated Systems: Automation enhances reproducibility and throughput.
  • Purification: Industrial purification often involves recrystallization and chromatographic techniques to ensure pharmaceutical-grade purity.

Such methods are designed to maximize yield, reduce impurities, and lower production costs while maintaining environmental and safety standards.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to sulfonic acids or amines .

Scientific Research Applications

3-Chloro-2,4-difluorobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It finds applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-chloro-2,4-difluorobenzenesulfonamide can be compared to other benzenesulfonamide derivatives and halogenated aromatics. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Positions Functional Groups Key Properties/Applications References
This compound C₆H₃ClF₂NO₂S Cl (3), F (2,4), -SO₂NH₂ (1) Sulfonamide, halogens Pharmaceutical intermediate
Chlorosulfuron C₁₂H₁₂ClN₅O₄S Cl (2), -SO₂NH-C(O)-triazine Sulfonylurea, triazine Herbicide
N-(3-Chloro-2-methylphenyl)-4-methoxybenzenesulfonamide C₁₄H₁₃ClN₂O₃S Cl (3), CH₃ (2), -SO₂NH-Ph-OCH₃ Sulfonamide, methoxy Not specified (structural analog)
4-Chloro-2,5-dimethylbenzenesulfonyl chloride C₈H₈ClO₂S Cl (4), CH₃ (2,5), -SO₂Cl Sulfonyl chloride Precursor for sulfonamides
3-Chloro-2,6-difluorobenzaldehyde C₇H₃ClF₂O Cl (3), F (2,6), -CHO Aldehyde, halogens Organic synthesis intermediate

Key Findings :

Substituent Effects on Reactivity: The target compound’s chloro and fluoro substituents enhance electrophilic substitution resistance compared to non-halogenated analogs, as seen in 3-chloro-2,6-difluorobenzaldehyde . However, the sulfonamide group increases nucleophilic reactivity at the sulfur center, enabling condensation reactions with amines or alcohols . In contrast, Chlorosulfuron incorporates a triazine ring, which broadens its bioactivity as a herbicide .

Synthetic Pathways :

  • This compound requires multi-step protection/deprotection of hydroxyl and amine groups due to its halogenated structure .
  • Simpler analogs like 4-chloro-2,5-dimethylbenzenesulfonyl chloride are synthesized via direct sulfonation, leveraging methyl groups to stabilize intermediates .

Physical Properties: Limited data exist for the target compound, but 4-chloro-2,5-dimethylbenzenesulfonyl chloride has a melting point of 48–50°C, suggesting that halogenation and sulfonylation increase crystallinity . 3-Chloro-2,2-dimethyl-1-propanol (a non-sulfonamide analog) has a boiling point of 360.20 K, highlighting the volatility differences between alcohols and sulfonamides .

3-Chloro-2,6-difluorobenzaldehyde is a precursor for fluorinated polymers or ligands, indicating divergent industrial uses compared to sulfonamides .

Contradictions and Limitations :

  • discusses 3-chloro-2,4-difluorobenzonitrile , a nitrile derivative, which shares halogen positions but lacks the sulfonamide group. This highlights the need to distinguish functional groups when comparing bioactivity or synthetic routes .
  • While and describe sulfonamide synthesis, the absence of direct pharmacological data for the target compound limits conclusions about its efficacy relative to commercial analogs like Chlorosulfuron.

Biological Activity

3-Chloro-2,4-difluorobenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, primarily as an antibacterial agent. Its mechanism of action is closely related to its structural features, which allow it to interfere with bacterial folic acid synthesis.

The primary mechanism through which this compound operates is by mimicking para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, this compound effectively disrupts the production of folate, leading to bacterial growth inhibition. This competitive inhibition against PABA at the enzyme's active site is crucial for its antibacterial properties.

Biological Activity Overview

Inhibition Studies

A study highlighted the effectiveness of this compound in inhibiting bacterial growth. The following table summarizes the inhibitory concentrations (IC) against different bacterial strains:

Bacterial StrainIC50 (µM)Mechanism of Action
Escherichia coli15Inhibition of dihydropteroate synthase
Staphylococcus aureus10Inhibition of folate synthesis
Pseudomonas aeruginosa20Competitive inhibition with PABA

Structure-Activity Relationship

The structural characteristics of this compound contribute significantly to its biological activity. The following table compares it with related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundChlorine and fluorine substituentsAntibacterial
3-Chloro-4-fluorobenzenesulfonamideDifferent halogen placementModerate antibacterial
N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamideContains a methyl group affecting solubilityReduced antibacterial activity

Case Studies

  • Antibacterial Efficacy : In a controlled laboratory setting, a series of experiments were conducted to assess the antibacterial efficacy of this compound against multi-drug resistant strains. The compound demonstrated a significant reduction in bacterial colonies compared to untreated controls.
  • Pharmacokinetics : A pharmacokinetic study indicated that the compound has favorable absorption and distribution characteristics in vitro, suggesting potential for therapeutic applications in treating bacterial infections.

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